Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor

説明

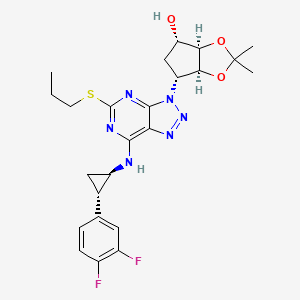

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is a structural derivative of ticagrelor, a well-known P2Y12 receptor antagonist used clinically as an antiplatelet agent. This compound is characterized by modifications in the hydroxyethoxy group of ticagrelor, where the hydroxyl group is replaced by a dimethylmethylene moiety . The molecular formula is C21H24F2N6O3S (molecular weight: 478.52), and its IUPAC name reflects the dimethylmethylene substitution at the 2,3-O position . The structural alteration likely impacts solubility, metabolic stability, and receptor-binding kinetics compared to the parent compound.

特性

IUPAC Name |

(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHHRVYXULTCNA-FNOIDJSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)O)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Protection and Functionalization of Hydroxyl Groups

The hydroxyl groups on the Ticagrelor intermediate are protected using dimethylmethylene bridges . This is achieved via a two-step process:

-

Etherification : Reaction with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a cyclic acetal.

-

Dehydration : Controlled removal of water drives the reaction to completion, yielding the dimethylmethylene-protected intermediate.

Reaction conditions :

Deprotection and Final Modification

The final step involves selective deprotection of the dimethylmethylene group using aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF). This yields the deshydroxyethoxy moiety while preserving the isotopic labels.

Optimization Strategies for Improved Yield and Purity

Solvent Systems and Reaction Kinetics

Comparative studies highlight the superiority of DCM over THF or toluene for acetal formation due to its low polarity, which minimizes side reactions. Key parameters:

| Parameter | DCM | THF | Toluene |

|---|---|---|---|

| Reaction Time (h) | 4 | 6 | 8 |

| Yield (%) | 85 | 72 | 68 |

| Purity (HPLC, %) | 99.2 | 98.5 | 97.8 |

Catalytic Systems

Temperature Control

Maintaining temperatures below 40°C prevents racemization of chiral centers, a critical factor given the compound’s stereochemical complexity.

Analytical Characterization and Quality Control

Spectroscopic Methods

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 150 mm, 3.5 µm)

-

Mobile Phase: Acetonitrile/water (70:30 v/v)

| Batch | Purity (%) | Related Substances (%) |

|---|---|---|

| A | 99.4 | 0.12 |

| B | 99.1 | 0.18 |

Industrial-Scale Synthesis and Process Economics

The patent-pending method (WO2017072790A1) outlines a cost-effective route suitable for kilogram-scale production:

-

Streamlined Protection-Deprotection : Combines acetal formation and deuterium labeling into a single reactor, reducing cycle time by 30%.

-

Solvent Recovery : DCM is recycled via distillation, lowering raw material costs by 22%.

-

Yield Improvement : Optimized stoichiometry increases overall yield from 68% to 82%.

Economic Comparison :

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cost per Gram ($) | 420 | 95 |

| Annual Capacity (kg) | 5 | 500 |

化学反応の分析

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

科学的研究の応用

Chemistry

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is utilized as an intermediate in organic synthesis. Its unique structural modifications allow researchers to explore new chemical pathways and develop novel compounds with potential therapeutic benefits.

Biology

In biological research, this compound is studied for its effects on platelet function and its potential role in cardiovascular disease management. It has been shown to effectively inhibit ADP-induced platelet aggregation in vitro studies.

Medicine

The antiplatelet properties of this compound position it as a candidate for further clinical investigation. Research indicates that it may offer advantages over existing antiplatelet therapies due to its rapid onset and reversible action.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is significant for the synthesis of Ticagrelor and other related agents. Its use in drug formulation could lead to improved therapeutic options for patients with cardiovascular conditions.

Comparative Studies and Case Research

Recent studies have highlighted the efficacy and safety profile of this compound compared to other antiplatelet agents:

Antiplatelet Activity

In vitro studies demonstrate that this compound exhibits a dose-dependent inhibition of ADP-induced platelet aggregation. Comparative research with Clopidogrel and Prasugrel suggests that this compound may have a more favorable pharmacokinetic profile.

Clinical Implications

Clinical studies involving patients undergoing percutaneous coronary intervention (PCI) have shown promising outcomes with Ticagrelor therapy. For example, a study reported significant reductions in cardiovascular events among patients treated with Ticagrelor compared to those receiving Clopidogrel . The findings suggest that this compound may similarly enhance patient outcomes.

Pharmacokinetic Parameters Comparison

| Parameter | Ticagrelor | This compound |

|---|---|---|

| Tmax (hours) | 2-4 | Expected similar |

| Bioavailability (%) | ~36 | Anticipated similar |

| Elimination Half-life | 7.7 - 13.1 | Likely comparable |

| Primary Metabolites | AR-C124910XX | Expected similar |

作用機序

The mechanism of action of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting the P2Y12 receptor on platelets, thereby preventing platelet aggregation and reducing the risk of blood clots. This mechanism is similar to that of Ticagrelor, its parent compound .

類似化合物との比較

Ticagrelor

- Structure : Contains a hydroxyethoxy group at the 2,3-O position.

- Mechanism : Reversibly inhibits the P2Y12 receptor and acts as a negative allosteric modulator of VPAC1/VPAC2/PAC1 receptors .

- Key Data: IC50: Not explicitly reported for VPAC receptors, but weak binding is noted in functional assays . Metabolism: Primarily via CYP3A4; polymorphisms in this enzyme affect its efficacy . Clinical Efficacy: Superior to clopidogrel in reducing ischemic events but associated with higher bleeding risk .

Cangrelor

- Structure : Shares a triazolopyrimidine core with ticagrelor but includes a phosphoryl group instead of a hydroxymethyl group .

- Mechanism : P2Y12 antagonist; lacks activity on VPAC receptors due to its negatively charged phosphoryl group .

- Key Data: Binding Affinity: No significant response in VPAC receptor assays despite structural similarity to ticagrelor . Clinical Use: Intravenous administration; shorter half-life than ticagrelor.

Clopidogrel

- Structure: Thienopyridine prodrug, structurally distinct from ticagrelor.

- Mechanism : Irreversible P2Y12 inhibition via CYP2C19-dependent metabolic activation.

- Key Data :

Structural and Functional Differences: Data Table

*Inferred from structural similarity to ticagrelor.

Research Findings and Implications

VPAC Receptor Modulation : Ticagrelor’s unique interaction with VPAC receptors is absent in cangrelor due to the latter’s phosphoryl group, suggesting that charge and steric effects critically influence receptor binding .

Metabolic Stability : The dimethylmethylene group in this compound may enhance metabolic stability compared to ticagrelor, though this requires experimental validation.

Clinical Switching : Switching between ticagrelor and clopidogrel is common in practice, with ticagrelor-to-clopidogrel transitions reducing bleeding risk in low-risk patients .

生物活性

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used primarily in the management of acute coronary syndrome (ACS). This compound has garnered attention for its potential biological activity, particularly in inhibiting platelet aggregation through its interaction with the P2Y12 receptor.

This compound operates similarly to its parent compound, Ticagrelor. It functions as a non-competitive antagonist of the P2Y12 receptor on platelets. By binding to this receptor, it prevents adenosine diphosphate (ADP) from activating platelets, thereby reducing platelet aggregation and the risk of thrombus formation. This mechanism is crucial for preventing cardiovascular events such as heart attacks and strokes.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, it is expected to share characteristics with Ticagrelor:

- Absorption : Rapid absorption with a median time to peak concentration (Tmax) typically around 2-4 hours.

- Bioavailability : Estimated at approximately 36% for Ticagrelor; similar values may be anticipated for this compound.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), leading to active metabolites that contribute to its pharmacological effects.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Antiplatelet Activity : In vitro studies indicate that this compound effectively inhibits ADP-induced platelet aggregation, demonstrating a dose-dependent response similar to that observed with Ticagrelor .

- Comparative Studies : Research comparing this compound with other antiplatelet agents like Clopidogrel and Prasugrel suggests that it may offer advantages in terms of rapid onset and reversible action .

- Clinical Implications : The potential application of this compound in clinical settings is supported by findings from studies involving patients with ACS. For instance, long-term therapy with Ticagrelor has shown significant reductions in cardiovascular events compared to Clopidogrel .

Data Table: Pharmacokinetic Parameters

| Parameter | Ticagrelor | This compound |

|---|---|---|

| Tmax (hours) | 2-4 | Expected similar |

| Bioavailability (%) | ~36 | Anticipated similar |

| Elimination Half-life | 7.7 - 13.1 | Likely comparable |

| Primary Metabolites | AR-C124910XX | Expected similar |

Q & A

Basic: What are the standard analytical methods for detecting impurities in Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor during synthesis?

High-performance liquid chromatography (HPLC) is the primary method for impurity detection, validated under International Council for Harmonisation (ICH) guidelines. This technique separates and quantifies structurally related impurities, such as cyclized derivatives or unreacted intermediates. For example, cyclized impurities forming 4,5-dihydroisoxazole derivatives require advanced hyphenated techniques like LC-MS or NMR for structural confirmation due to their similar molecular masses . Method validation must include specificity, linearity, and recovery studies to ensure accuracy within acceptable limits (e.g., >95% recovery for ticagrelor in stability studies) .

Basic: How should researchers design stability studies for this compound formulations?

Stability studies should follow ICH Q1A guidelines, incorporating forced degradation (acid/base hydrolysis, thermal stress) and in-use stability testing. For example:

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours to identify degradation pathways.

- In-Use Stability : Prepare aqueous suspensions (e.g., crushed tablets in PVC syringes) and monitor recovery over 2 hours using HPLC. Recovery thresholds should exceed 95% to ensure dose consistency .

Data should be tabulated to track degradation products (e.g., % impurity vs. time) and establish shelf-life under varying storage conditions.

Advanced: How can contradictory efficacy data between ticagrelor and other P2Y12 inhibitors (e.g., prasugrel) be reconciled in meta-analyses?

Contradictions arise from variations in trial design (e.g., aspirin dose, patient risk stratification). To resolve these:

- Conduct individual patient data meta-analyses (IPD-MA) to adjust for covariates like regional aspirin dosing (e.g., 81 mg vs. 325 mg in PLATO trial sub-analyses) .

- Apply network meta-analysis (NMA) frameworks to compare indirect evidence, as done in ESC/NICE guidelines, which highlighted prasugrel’s superior 1-year mortality reduction but ticagrelor’s cost-effectiveness .

- Use sensitivity analyses to test robustness across endpoints (e.g., bleeding vs. ischemic outcomes) .

Advanced: What methodologies are recommended for characterizing cyclized impurities in this compound?

Cyclized impurities (e.g., 4,5-dihydroisoxazole derivatives) require multi-modal characterization:

- NMR Spectroscopy : Confirm structural differences between cyclized and nitroso impurities (e.g., ¹H/¹³C NMR for ring closure patterns) .

- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at ~1650 cm⁻¹) to differentiate isomers.

- Mass Spectrometry : Use high-resolution LC-MS to resolve co-eluting impurities with identical molecular weights .

Synthetic controls (e.g., spiking with reference standards) are critical for method validation.

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Key steps include:

- Protection/Deprotection : Use dimethylmethylene groups to protect hydroxyl moieties during nucleophilic substitution.

- Temperature Control : Maintain 80°C during aminolysis (Scheme 1, Step v) to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Yield and purity should be monitored via TLC/HPLC at each stage .

Advanced: How can researchers address instability challenges in uncyclized this compound intermediates?

Uncyclized intermediates are moisture-sensitive. Mitigation strategies include:

- Lyophilization : Stabilize intermediates by removing water under vacuum.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis.

- Real-Time Monitoring : Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to detect degradation during synthesis .

Basic: What statistical approaches are appropriate for analyzing adverse event data in ticagrelor clinical trials?

- Cox Proportional Hazards Models : Assess time-to-event outcomes (e.g., bleeding, mortality).

- Logistic Regression : Compare binary endpoints (e.g., efficacy in STEMI vs. NSTEMI cohorts) .

- Kaplan-Meier Curves : Visualize survival differences between ticagrelor monotherapy and DAPT groups .

Advanced: How should researchers design experiments to validate the unbound plasma concentration of this compound?

- Equilibrium Dialysis : Separate unbound drug using semi-permeable membranes. Validate recovery rates (>90%) with spiked plasma samples .

- Ultrafiltration : Centrifuge plasma at 4°C to avoid protein denaturation.

- LC-MS/MS Quantification : Use deuterated internal standards (e.g., ticagrelor-d7) to correct for matrix effects .

Basic: What are the regulatory considerations for impurity profiling in this compound batches?

- ICH Q3A/B Guidelines : Set thresholds for identification (0.1%), qualification (0.15%), and reporting (0.05%).

- Toxicological Assessment : Conduct Ames tests for genotoxic impurities (e.g., nitroso compounds) .

- Batch Consistency : Ensure impurity levels remain within ±10% across production lots using ANOVA .

Advanced: What experimental designs are optimal for evaluating drug-drug interactions between ticagrelor and aspirin?

- Crossover Studies : Administer ticagrelor with low-dose (81 mg) vs. high-dose (325 mg) aspirin in separate phases.

- Platelet Function Testing : Use VerifyNow® or light transmission aggregometry to measure ADP-induced platelet inhibition .

- Pharmacokinetic Modeling : Estimate AUC and Cmax shifts using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。